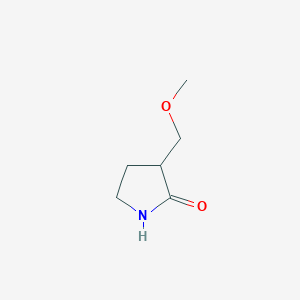

3-(Methoxymethyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-4-5-2-3-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEMPDFELJHZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148520-27-8 | |

| Record name | 3-(methoxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxymethyl Pyrrolidin 2 One

Classical Retrosynthetic Disconnections and Precursor Chemistry

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For 3-(methoxymethyl)pyrrolidin-2-one, two primary disconnections are evident: one at the amide bond of the pyrrolidinone ring and another at the C3-C(methoxymethyl) bond.

The most common retrosynthetic approach involves the disconnection of the amide bond, leading to a γ-amino acid precursor, namely 4-amino-3-(methoxymethyl)butanoic acid or its ester derivative. This linear precursor can then be cyclized to form the desired lactam ring. Further disconnection of this amino acid at the C3-C4 bond points towards precursors like substituted malonates and amino-acetaldehyde derivatives.

Alternatively, a disconnection at the C3-side chain bond suggests an enolate of pyroglutamic acid or a related pyrrolidin-2-one derivative as a key intermediate. This enolate could then be alkylated with a methoxymethylating agent. This approach leverages the pre-existing pyrrolidinone scaffold.

Key precursors for the synthesis often include:

Pyroglutamic acid: A readily available chiral building block derived from glutamic acid.

Glutamic acid: A natural amino acid that can be converted to pyroglutamic acid. shokubai.org

Malonic esters: Versatile starting materials for the introduction of the C3 substituent.

Itaconic acid: A dicarboxylic acid that can serve as a precursor for the pyrrolidinone ring system.

N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A reagent used for the introduction of the aminomethyl or, after modification, the methoxymethyl group. nih.govgoogle.com

Multistep Synthetic Routes and Reaction Cascades

Building upon the retrosynthetic blueprints, several multistep sequences have been devised for the synthesis of 3-substituted pyrrolidin-2-ones, which can be adapted for this compound.

Strategies for Pyrrolidinone Ring Formation

The construction of the pyrrolidinone ring is a pivotal step in the synthesis. Several robust methods are available:

Cyclization of γ-Amino Acids: This is a fundamental and widely used method. The γ-amino acid precursor, often generated in situ, undergoes intramolecular condensation to form the lactam. This cyclization can be promoted by heat or by using coupling agents. nih.gov

Reductive Cyclization of γ-Nitro Esters or Cyanohydrins: Michael addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ester can generate a γ-nitro ester. Subsequent reduction of the nitro group to an amine, often using catalytic hydrogenation, is followed by spontaneous cyclization to the pyrrolidinone. mathnet.ru Similarly, reductive cyclization of relevant cyanoalkanoate esters using reagents like sodium borohydride (B1222165) and cobalt(II) chloride can yield pyrrolidin-2-one derivatives. researchgate.net

From α-Cetols: A simple and efficient method for preparing 3-pyrrolin-2-ones involves the reaction of cyanoacetamides with α-cetols in the presence of a base. The resulting pyrrolinones can then be hydrogenated to the corresponding pyrrolidin-2-ones. tandfonline.com

Ring Contraction of Piperidine (B6355638) Derivatives: A selective synthesis of pyrrolidin-2-ones can be achieved through the cascade reactions of N-substituted piperidines. This process involves the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate followed by a series of transformations. rsc.org

Introduction and Manipulation of the Methoxymethyl Moiety

The introduction of the methoxymethyl group at the C3 position requires careful consideration of timing and reaction conditions.

Alkylation of Pyrrolidin-2-one Enolates: A common strategy involves the deprotonation of an N-protected pyrrolidin-2-one at the α-position using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic intermediate can then be reacted with a suitable electrophile, such as methoxymethyl chloride (MOM-Cl) or methoxymethyl bromide (MOM-Br), to introduce the desired side chain. The choice of the N-protecting group is crucial to prevent side reactions.

From Precursors Containing the Methoxymethyl Group: An alternative approach is to start with a precursor that already contains the methoxymethyl functionality. For instance, a substituted malonic ester bearing a methoxymethyl group can be used in a Michael addition reaction as described in the ring formation strategies.

Modification of a Hydroxymethyl Group: A common precursor is 3-hydroxy-methyl-pyrrolidin-2-one (pyroglutamol), which can be derived from pyroglutamic acid. lzu.edu.cnresearchgate.net The hydroxyl group can be converted to a methoxymethyl ether via a Williamson ether synthesis, typically by deprotonation with a base like sodium hydride followed by reaction with methyl iodide or dimethyl sulfate.

| Method | Precursor | Reagents | Key Transformation |

| Alkylation | N-protected pyrrolidin-2-one | LDA, MOM-Cl | Enolate formation and alkylation |

| From Precursor | Methoxymethyl malonic ester | Michael acceptor, base | Michael addition |

| Etherification | 3-Hydroxymethyl-pyrrolidin-2-one | NaH, CH₃I | Williamson ether synthesis |

Catalytic Approaches to Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Enantioselective Catalysis for Chiral Induction

The synthesis of enantiomerically pure this compound is of significant interest. Asymmetric catalysis offers elegant solutions to control the stereochemistry at the C3 position.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary. For example, pyroglutamic acid, a natural and inexpensive chiral starting material, can be used to synthesize chiral pyrrolidinone derivatives. acs.org The chiral center at C5 can direct the stereoselective introduction of a substituent at C3.

Organocatalysis: Asymmetric aminocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. Chiral secondary amines, such as those derived from proline, can catalyze the Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, setting the stereochemistry of the product which can then be converted to the desired pyrrolidinone. researchgate.net

Metal-Based Asymmetric Catalysis: Chiral transition metal complexes can catalyze a variety of enantioselective transformations. For instance, the asymmetric hydrogenation of a 3-substituted pyrrolin-2-one using a chiral rhodium or ruthenium catalyst can provide the chiral pyrrolidin-2-one.

| Catalytic Strategy | Catalyst Type | Key Principle |

| Chiral Auxiliary | (S)-Pyroglutamic acid | Diastereoselective functionalization |

| Organocatalysis | Chiral proline derivatives | Enantioselective Michael addition |

| Metal Catalysis | Chiral Rh or Ru complexes | Asymmetric hydrogenation |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis can also be employed for the formation of the pyrrolidinone ring itself or for the introduction of the side chain.

C-H Activation: Direct C-H functionalization at the C3 position of a pyrrolidinone is a highly atom-economical approach. Rhodium or palladium catalysts have been explored for the directed C-H arylation or alkylation of amides.

Cross-Coupling Reactions: A pre-functionalized pyrrolidinone, for example, a 3-halopyrrolidinone, can undergo cross-coupling reactions such as Suzuki or Negishi coupling to introduce the methoxymethyl group, although this is a less direct approach.

Carbonylative Cyclization: Palladium-catalyzed carbonylative cyclization of unsaturated amines with carbon monoxide can be a powerful method for constructing the lactam ring.

The development of efficient and selective synthetic routes to this compound continues to be an active area of research, driven by the potential utility of this and related compounds in various fields of chemistry.

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. rsc.org The pyrrolidine (B122466) motif is a privileged structure in aminocatalysis, with derivatives of proline and other pyrrolidine-based compounds being highly effective organocatalysts for a range of chemical transformations. beilstein-journals.orgcam.ac.uk

While direct organocatalytic applications of this compound are not extensively documented, the synthesis of functionalized pyrrolidin-2-ones often employs organocatalysts. For instance, the asymmetric Michael addition of aldehydes to nitroolefins can be catalyzed by pyrrolidine-based organocatalysts, leading to the formation of chiral γ-nitroaldehydes which can be further transformed into 3-substituted pyrrolidin-2-ones. beilstein-journals.org Research has shown that new pyrrolidine-based organocatalysts with bulky substituents at the C2 position can create a sterically demanding environment, leading to high levels of enantioselectivity in asymmetric transformations involving enamine intermediates. beilstein-journals.org

Furthermore, domino reactions, which involve a cascade of multiple bond-forming events in a single pot, have been effectively facilitated by organocatalysts to produce highly substituted pyrrolidin-2-ones. nih.govnih.gov An example is the aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, which yields functionalized 1,3,5-triarylpyrrolidin-2-ones with high diastereoselectivities and enantioselectivities. nih.govthieme-connect.com The development of such organocatalytic methods provides a direct pathway to chiral β-functionalized pyrrolidin-2-one derivatives. rsc.org

Table 1: Organocatalytic Synthesis of Pyrrolidin-2-one Derivatives

| Reaction Type | Catalyst Type | Key Features | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Pyrrolidine-based with bulky C2 substituent | High enantioselectivity (up to 85% ee) in the addition of aldehydes to nitroolefins. | Synthesis of a chiral precursor to this compound. | beilstein-journals.org |

| Aza-Michael/Aldol Domino Reaction | Secondary amine catalysts | One-pot formation of multiple bonds, yielding highly substituted pyrrolidin-2-ones with excellent stereoselectivity. | A convergent and efficient route to complex pyrrolidone structures. | nih.govthieme-connect.com |

| Asymmetric Conjugate Addition | Bifunctional chiral tertiary amine | Direct β-selective functionalization of γ-butyrolactam to access chiral β-substituted pyrrolidin-2-ones. | Direct introduction of a functional group at the β-position, which could be a precursor to the methoxymethyl group. | rsc.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pyrrolidin-2-ones aims to reduce the environmental impact of chemical processes through various strategies.

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. A notable example is the multicomponent reaction of primary amines, alkyl acetoacetates, and maleic anhydride, which can be performed by grinding at room temperature without any solvent or catalyst to produce novel polysubstituted 2-pyrrolidinones in good to high yields (68–94%). researchgate.net This method is characterized by its mild conditions, short reaction times (≤ 25 minutes), and simple workup. researchgate.net While not directly demonstrated for this compound, this approach highlights the potential for developing solvent-free syntheses for this class of compounds.

Atom economy and step efficiency are critical metrics for evaluating the "greenness" of a synthetic route. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product. An ultrasound-activated, four-component Ugi/5-endo-trig intramolecular radical cyclization reaction has been described for the synthesis of highly substituted pyrrolidin-2-ones. researchgate.net This method boasts high atom economy and bond-forming efficiency. researchgate.net

Reductive amination of levulinic acid, a biomass-derived platform molecule, is another approach that aligns with green chemistry principles. acs.org Using formic acid as a benign hydrogen source and water as the solvent, N-aryl 5-methylpyrrolidones can be synthesized with a significant reduction in the E-factor (a measure of waste produced). acs.org Such strategies, focusing on renewable feedstocks and minimizing waste, are desirable for the synthesis of related structures like this compound.

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. unipd.itresearchgate.net For the synthesis of pyrrolidone, a multi-enzyme cascade pathway has been developed for its production from L-glutamate using Escherichia coli. nih.govnih.govresearchgate.net This enzymatic conversion has shown high efficiency, with one study reporting a 95.2% molar conversion rate and a productivity of 0.69 g/L/h. nih.govnih.gov This biocatalytic route avoids the harsh reaction conditions and expensive catalysts associated with traditional chemical synthesis. nih.gov Although this example produces the parent pyrrolidone, the principles of enzyme engineering and pathway optimization could potentially be applied to the synthesis of substituted derivatives like this compound.

Table 2: Green Chemistry Approaches to Pyrrolidin-2-one Synthesis

| Green Chemistry Principle | Methodology | Key Findings/Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Grinding of primary amines, alkyl acetoacetates, and maleic anhydride | Yields of 68-94%; reaction time ≤ 25 min; catalyst-free. | researchgate.net |

| Atom Economy | Ultrasound-activated four-component Ugi/5-endo-trig radical cyclization | High bond-forming efficiency and atom economy. | researchgate.net |

| Renewable Feedstocks/Waste Minimization | Reductive amination of levulinic acid using formic acid | E-factor reduction of 63% compared to simpler purification methods. | acs.org |

| Biocatalysis | Multi-enzyme cascade from L-glutamate | 95.2% molar conversion; avoids harsh conditions and expensive catalysts. | nih.govnih.govasm.org |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. gre.ac.ukacs.org

The synthesis of pyrrolidin-2-ones has been successfully translated to continuous flow systems. For example, a photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light has been developed. rsc.org This method allows for the synthesis to be carried out under mild, metal-free conditions. rsc.org

Furthermore, the electrochemical oxidative cyclization of N-allyl-pyrrolidin-2-one derivatives has been demonstrated in a continuous flow reactor, achieving high productivity and yields. gre.ac.ukacs.org The use of a flow setup allowed for a productivity of 0.40 g·h⁻¹·mL⁻¹ and a yield of up to 81%. gre.ac.ukacs.org The generation of unstable intermediates, such as unstabilized azomethine ylides for [3+2]-cycloaddition reactions to form pyrrolidines, is also well-suited for flow chemistry, allowing for their immediate use in subsequent reactions. mdpi.comdurham.ac.uk These examples showcase the potential of flow chemistry for the safe, efficient, and scalable production of this compound.

Table 3: Flow Chemistry in Pyrrolidin-2-one Synthesis

| Reaction Type | Flow System Details | Key Advantages | Reference |

|---|---|---|---|

| Photoinduced Organocatalyzed Cyclization | Microchannel reactor, visible light | Mild, metal-free conditions. | rsc.org |

| Electrochemical Oxidative Cyclization | Loop-reactor setup | Productivity of 0.40 g·h⁻¹·mL⁻¹, yield up to 81%. | gre.ac.ukacs.org |

| [3+2]-Cycloaddition with Azomethine Ylides | Modular flow reactor | Controlled generation and use of unstable intermediates. | mdpi.comdurham.ac.uk |

Chemical Reactivity and Transformations of 3 Methoxymethyl Pyrrolidin 2 One

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring system is the site of several important chemical reactions, including ring-opening, functionalization at the nitrogen and carbonyl groups, and stereoselective modifications of the ring itself.

Ring-Opening Reactions and Subsequent Cyclizations

The amide bond within the pyrrolidinone ring of 3-(methoxymethyl)pyrrolidin-2-one can be cleaved under various conditions, leading to ring-opened products. These linear intermediates can then be utilized in subsequent cyclization reactions to form new ring systems.

Hydrolysis: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding γ-amino acid, 4-amino-5-methoxypentanoic acid. This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon.

Reductive Cleavage: More forceful reducing agents, such as lithium aluminum hydride (LiAlH4), can achieve reductive cleavage of the amide bond to afford the corresponding pyrrolidine (B122466), 3-(methoxymethyl)pyrrolidine.

These ring-opening strategies provide access to functionalized linear compounds that can serve as precursors for the synthesis of other heterocyclic structures or be incorporated into larger molecules. For instance, the resulting γ-amino acids or their derivatives can be used in peptide synthesis or as starting materials for the construction of other nitrogen-containing heterocycles. nih.gov

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the pyrrolidinone ring, being a secondary amide, can be deprotonated with a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for functionalization at the nitrogen atom.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by treating the deprotonated lactam with an alkyl halide. This reaction is a standard method for the synthesis of N-substituted pyrrolidinones.

N-Acylation: Similarly, acylation of the nitrogen atom can be accomplished by reacting the lactam anion with an acylating agent, such as an acid chloride or anhydride. N-acylated pyrrolidinones are valuable intermediates in organic synthesis, as the N-acyl group can influence the stereochemical outcome of subsequent reactions.

The choice of the N-substituent can be critical in directing the stereoselectivity of reactions at other positions of the pyrrolidinone ring. researchgate.net

Reactions at the Carbonyl Group

The carbonyl group of the lactam exhibits typical reactivity towards nucleophiles, although it is generally less reactive than the carbonyl group of a ketone due to the resonance delocalization of the nitrogen lone pair.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like those employed in the Wolff-Kishner or Clemmensen reductions, though the conditions for these reactions can be harsh. libretexts.org More commonly, the carbonyl can be reduced to a hydroxyl group using complex metal hydrides, although this often leads to ring opening. A partial reduction to a hemiaminal is also possible under controlled conditions.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This reaction can lead to ring-opened keto-amines or, under certain conditions, can be used to construct more complex structures. acs.org

Stereoselective Alkylation and Arylation of the Ring System

One of the most significant applications of chiral pyrrolidinones is in stereoselective synthesis. The generation of an enolate from this compound allows for the introduction of substituents at the C3 or C5 positions with a high degree of stereocontrol.

Stereoselective Alkylation: The formation of a lithium enolate, typically using a strong base like lithium diisopropylamide (LDA), followed by the addition of an alkyl halide, can lead to the formation of a new stereocenter at the C3 position. researchgate.netrug.nlucl.ac.uk The stereochemical outcome of this alkylation is often influenced by the existing stereocenter at C3 and any chiral auxiliary that may be present on the nitrogen atom. The methoxymethyl group at the C3 position can play a role in directing the approach of the electrophile.

Stereoselective Arylation: While less common than alkylation, methods for the arylation of lactam enolates have been developed. These reactions often employ transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, to introduce an aryl group at the C3 position. The stereocontrol in these reactions is also a critical aspect, often guided by the existing stereochemistry of the molecule. researchgate.net

The ability to perform these transformations stereoselectively makes this compound a valuable chiral building block for the synthesis of complex, biologically active molecules. caltech.edu

Transformations of the Methoxymethyl Substituent

The methoxymethyl group at the C3 position serves as a protected hydroxymethyl group. The ether linkage can be cleaved to reveal the primary alcohol, which can then be further functionalized.

Selective Deprotection Strategies

The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under a range of conditions. However, it can be selectively removed when desired.

Acidic Hydrolysis: The MOM group can be cleaved under acidic conditions, typically using a strong acid in an aqueous or alcoholic solvent. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water or the alcohol solvent.

Lewis Acid-Mediated Deprotection: A variety of Lewis acids can also be employed to deprotect MOM ethers. Reagents such as boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. The choice of Lewis acid can allow for selective deprotection in the presence of other acid-sensitive functional groups. researchgate.net

The deprotection of the methoxymethyl group to reveal the 3-(hydroxymethyl)pyrrolidin-2-one (B2831808) opens up further avenues for synthetic diversification, allowing for the introduction of a wide array of functional groups through reactions of the primary alcohol.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Section | Reagents and Conditions | Product Type |

| Ring-Opening (Hydrolysis) | 3.1.1 | Strong acid or base (e.g., HCl, NaOH), H2O | 4-amino-5-methoxypentanoic acid |

| Ring-Opening (Reduction) | 3.1.1 | LiAlH4 | 3-(methoxymethyl)pyrrolidine |

| N-Alkylation | 3.1.2 | 1. Base (e.g., NaH); 2. Alkyl halide (R-X) | N-Alkyl-3-(methoxymethyl)pyrrolidin-2-one |

| N-Acylation | 3.1.2 | 1. Base (e.g., NaH); 2. Acyl halide (RCOCl) | N-Acyl-3-(methoxymethyl)pyrrolidin-2-one |

| Carbonyl Reduction | 3.1.3 | Strong reducing agents (e.g., Wolff-Kishner) | 3-(Methoxymethyl)pyrrolidine |

| Stereoselective Alkylation | 3.1.4 | 1. LDA; 2. Electrophile (E+) | 3-Alkyl-3-(methoxymethyl)pyrrolidin-2-one |

| Deprotection | 3.2.1 | Acid (e.g., HCl) or Lewis Acid (e.g., BBr3) | 3-(Hydroxymethyl)pyrrolidin-2-one |

Functional Group Interconversions (e.g., Hydrolysis, Oxidation)

Functional group interconversions of this compound allow for the introduction of new functionalities and the synthesis of diverse derivatives.

Hydrolysis: The amide bond within the pyrrolidin-2-one ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid, 4-amino-3-(methoxymethyl)butanoic acid. The ether linkage in the methoxymethyl group is generally stable to basic hydrolysis but can be cleaved under acidic conditions, although this typically requires harsher conditions than amide hydrolysis. acs.org The rate and selectivity of hydrolysis depend on the reaction conditions. For instance, enzymatic hydrolysis can offer a milder and more selective alternative.

Oxidation: The pyrrolidin-2-one ring can be subject to oxidation at various positions. Oxidation of the carbon atom alpha to the nitrogen can lead to the formation of N-acyliminium ions, which are valuable intermediates for further C-C and C-heteroatom bond formations. nih.gov Various oxidizing agents, including hypervalent iodine reagents, can be employed for this purpose. nih.gov Additionally, oxidation of the methylene group in the methoxymethyl moiety could potentially yield an ester or, with further oxidation, a carboxylic acid, though this transformation is less commonly reported for this specific substrate. The selective oxidation of the pyrrolidine ring of other substituted pyrrolidines has been achieved using reagents like (PhIO)n/TMSBr, leading to α-hydroxy-β,β-dibrominated products. nih.gov

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Amide Hydrolysis (Acidic) | Aqueous acid (e.g., HCl, H₂SO₄), heat | 4-Amino-3-(methoxymethyl)butanoic acid hydrochloride | Cleavage of the lactam ring. |

| Amide Hydrolysis (Basic) | Aqueous base (e.g., NaOH, KOH), heat | Sodium 4-amino-3-(methoxymethyl)butanoate | Cleavage of the lactam ring. |

| Oxidation (α to Nitrogen) | (PhIO)n/TMSN₃ | α-Azido derivative | Formation of an N-acyliminium ion intermediate. nih.gov |

Nucleophilic Substitution at the Methoxymethyl Moiety

The methoxymethyl group in this compound can be a site for nucleophilic substitution, although it is generally considered a stable ether linkage. Cleavage of the methoxymethyl ether can be achieved under acidic conditions, which generates a carbocation intermediate that is then attacked by a nucleophile. acs.org This reaction is essentially the deprotection of a MOM (methoxymethyl) ether.

A variety of Lewis and Brønsted acids can facilitate this transformation. wikipedia.org For example, treatment with trimethylsilyl iodide (TMSI) would lead to the formation of the corresponding iodomethyl derivative, which is a versatile intermediate for further functionalization. Alternatively, reaction with other nucleophiles in the presence of a Lewis acid can introduce different functional groups.

The general mechanism for the acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the loss of methanol (B129727) to form an oxocarbenium ion. This highly reactive electrophile is then trapped by a nucleophile.

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| I⁻ | TMSI, CH₂Cl₂ | 3-(Iodomethyl)pyrrolidin-2-one |

| Br⁻ | HBr (aq) | 3-(Bromomethyl)pyrrolidin-2-one |

| H₂O | Aqueous acid (e.g., HCl) | 3-(Hydroxymethyl)pyrrolidin-2-one |

Pericyclic Reactions and Rearrangements

While specific examples of pericyclic reactions involving this compound are not extensively documented, the pyrrolidinone scaffold can participate in such transformations. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu

One potential pericyclic reaction is a acs.orgacs.org-sigmatropic rearrangement, such as an aza-Claisen rearrangement. For this to occur with this compound, further functionalization would be necessary to create the required allylic vinyl ether or a similar system. For instance, N-allylation of a derivative of this compound could set the stage for a zwitterionic aza-Claisen rearrangement. beilstein-journals.org

Rearrangements involving the pyrrolidinone ring are also known. For example, ring contraction of piperidine (B6355638) derivatives can lead to the formation of pyrrolidin-2-ones. rsc.org While not a direct rearrangement of this compound itself, this highlights the accessibility of the pyrrolidinone core through rearrangement pathways.

Advanced Derivatization Strategies for Structural Modification

The structural modification of this compound is crucial for its application in medicinal chemistry, allowing for the fine-tuning of its biological activity. nih.gov

N-Functionalization: The nitrogen atom of the lactam is a common site for derivatization. It can be alkylated, acylated, or arylated to introduce a wide range of substituents. These modifications can significantly impact the compound's properties, such as solubility, lipophilicity, and target binding affinity. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net

C3-Functionalization: The carbon at the 3-position, already bearing the methoxymethyl group, can be further functionalized. After conversion of the methoxymethyl group to a hydroxymethyl group via hydrolysis, the resulting alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for a variety of transformations, including Wittig reactions, reductive aminations, and amide couplings, to introduce diverse side chains.

Ring-Opening and Re-cyclization: The lactam can be opened to the corresponding γ-amino acid, which can then be modified at the amine or carboxylic acid terminus before being re-cyclized to form a new pyrrolidinone derivative with different substituents. This strategy offers a high degree of flexibility for structural diversification.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would enable its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This "click chemistry" approach is a powerful tool for rapidly generating libraries of complex molecules.

| Strategy | Example Reaction | Potential Products |

|---|---|---|

| N-Alkylation | Reaction with benzyl (B1604629) bromide and a base (e.g., NaH) | 1-Benzyl-3-(methoxymethyl)pyrrolidin-2-one |

| C3-Side Chain Extension (via aldehyde) | 1. Hydrolysis of methoxymethyl group to alcohol. 2. Oxidation to aldehyde. 3. Wittig reaction with a phosphorane ylide. | 3-(Alkene-substituted)pyrrolidin-2-ones |

| Amide Coupling (via ring-opened acid) | 1. Hydrolysis to γ-amino acid. 2. Coupling of the carboxylic acid with an amine using a coupling agent (e.g., DCC, HATU). 3. Re-cyclization. | Pyrrolidin-2-ones with amide-linked substituents. |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Methoxymethyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary information about the chemical environment of each atom in 3-(Methoxymethyl)pyrrolidin-2-one. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring, the methoxymethyl side chain, and the amide group. The protons on the carbon adjacent to the carbonyl group (C5) would appear at a lower field compared to the protons at C4 due to the deshielding effect of the carbonyl. Similarly, the methylene (B1212753) protons of the methoxymethyl group are influenced by the adjacent oxygen atom.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2) is characteristically found at a very low field (around 175-180 ppm). The carbons bonded to the nitrogen (C5) and the oxygen of the ether (CH₂OCH₃ and OCH₃) also exhibit distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar pyrrolidinone structures.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| 1 | N-H | 7.0 - 8.0 | - | Broad singlet |

| 2 | C=O | - | 176.0 - 178.0 | - |

| 3 | C-H | 2.5 - 2.8 | 45.0 - 48.0 | Multiplet |

| 4 | CH₂ | 1.9 - 2.2 | 22.0 - 25.0 | Multiplet |

| 5 | CH₂ | 3.2 - 3.5 | 42.0 - 45.0 | Multiplet |

| 6 (Side Chain) | CH₂ | 3.4 - 3.7 | 70.0 - 73.0 | Multiplet |

| 7 (Side Chain) | OCH₃ | 3.3 - 3.4 | 58.0 - 60.0 | Singlet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and determining the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between the proton at C3 and the protons at C4, as well as between the protons at C4 and C5. It would also confirm the connectivity between the C3 proton and the adjacent methylene protons of the methoxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signals assigned to C4 with the carbon signal for C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences. For example, NOESY could reveal spatial relationships between the proton at C3 and protons on the pyrrolidinone ring, providing insight into the preferred orientation of the methoxymethyl side chain.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H3 ↔ H4; H4 ↔ H5; H3 ↔ H6 | Spin-spin coupling network within the ring and side chain. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7 | Direct C-H bond connectivity. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H7 (OCH₃) ↔ C6; H6 ↔ C3; H5 ↔ C2, C3 | Connectivity across heteroatoms and quaternary centers (carbonyl). |

| NOESY | ¹H ↔ ¹H (through space) | H3 ↔ H5; H6 ↔ H4 | Stereochemistry and conformational analysis. |

Dynamic NMR Studies for Conformational Exchange

The five-membered pyrrolidinone ring is not planar and can exist in various "envelope" or "twist" conformations. Furthermore, there can be restricted rotation around the C3-C6 single bond. These dynamic processes can often be studied using variable-temperature NMR. researchgate.net

If the rate of conformational exchange is on the same timescale as the NMR experiment, it can lead to the broadening of signals. By lowering the temperature, this exchange can be slowed, potentially resolving the broad signals into distinct peaks for each conformer. Conversely, raising the temperature can cause separate signals from different conformers to coalesce into a single averaged peak. Analyzing the line shapes of the spectra at different temperatures allows for the calculation of the energy barriers (ΔG‡) associated with these conformational changes. researchgate.net

Mass Spectrometry (MS) Approaches for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecule and its elemental formula. For this compound, the molecular formula is C₆H₁₁NO₂.

The monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), can be confirmed by HRMS. uni.lu This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound (C₆H₁₁NO₂) Adducts

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₁₁NO₂ | 129.07898 |

| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.08626 |

| [M+Na]⁺ | C₆H₁₁NNaO₂⁺ | 152.06820 |

| [M+K]⁺ | C₆H₁₁KNO₂⁺ | 168.04214 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. nih.gov In a typical MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. Analysis of these fragments provides a "fingerprint" of the molecule and allows for the elucidation of its structure. wvu.edu

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ether side chain and the opening of the lactam ring. Plausible fragmentation patterns include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the C-O bond in the side chain.

Loss of formaldehyde (B43269) (CH₂O): A common pathway for methoxymethyl ethers.

Cleavage of the pyrrolidinone ring: Resulting in characteristic ions from the loss of CO or other small neutral molecules.

Table 4: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 130.086)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 130.086 | 99.065 | CH₃OH (Methanol) | Ion resulting from loss of methanol (B129727). |

| 130.086 | 100.076 | CH₂O (Formaldehyde) | Ion resulting from rearrangement and loss of formaldehyde. |

| 130.086 | 86.060 | C₂H₄O (Acetaldehyde) | Fragment from ring and side chain cleavage. |

| 130.086 | 72.044 | C₂H₂O₂ | Fragment containing the side chain after ring opening. |

Ion Mobility Spectrometry for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. nih.govpolyu.edu.hk When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. polyu.edu.hkresearchgate.net This is particularly valuable for chiral molecules like this compound, which can exist as (R)- and (S)-enantiomers. These enantiomers have identical masses but can exhibit different mobilities in a drift tube due to their distinct three-dimensional structures.

The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov An ion's drift time is proportional to its rotationally averaged collision cross-section (CCS), a value that reflects the ion's size and shape. researchgate.netbohrium.com Isomers with different conformations will have different CCS values, allowing for their separation and identification. news-medical.net

For this compound, IMS can be used to distinguish between its potential isomers. While experimental data is not publicly available, predicted CCS values provide an indication of the expected results. These predictions, calculated using computational methods, are essential for theoretical studies and for providing a reference point for future experimental work.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 130.08626 | 126.1 |

| [M+Na]+ | 152.06820 | 133.3 |

| [M-H]- | 128.07170 | 126.7 |

| [M+NH4]+ | 147.11280 | 147.9 |

| [M+K]+ | 168.04214 | 132.3 |

| Data sourced from PubChem and calculated using CCSbase. uni.lu |

These predicted values for various adducts of the molecule demonstrate the type of data generated by IMS-MS. In an experimental setting, a mixture of isomers would likely yield distinct arrival time distributions, corresponding to different CCS values, thereby enabling their differentiation and quantification.

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Each functional group has characteristic absorption frequencies, making FTIR an invaluable tool for qualitative analysis. d-nb.info For this compound, the key functional groups include a cyclic amide (lactam), an ether, and aliphatic C-H bonds.

The analysis of this compound via FTIR would reveal distinct peaks corresponding to these groups. The presence of hydrogen bonding, particularly involving the amide N-H and C=O groups, can cause shifts and broadening of the corresponding absorption bands.

Table 2: Expected Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (Lactam Amide I) | Stretching | 1670 - 1700 | Strong |

| N-H (Lactam Amide II) | Bending | 1510 - 1570 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | Strong |

| C-N (Lactam) | Stretching | 1200 - 1350 | Medium |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com While FTIR is based on the absorption of light, Raman spectroscopy measures the light scattered by the molecule. arxiv.org Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. Often, functional groups that are weak in FTIR spectra are strong in Raman spectra, and vice-versa. For instance, non-polar bonds are typically more intense in Raman spectra.

For this compound, Raman spectroscopy would provide further confirmation of its functional groups. The C=O stretch of the lactam ring is expected to be a prominent feature. The aliphatic C-H stretching and bending modes, as well as the C-O-C ether linkage, would also produce characteristic signals.

Table 3: Expected Characteristic Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=O (Lactam Amide I) | Stretching | 1660 - 1690 | Medium-Strong |

| CH₂ | Bending (Scissoring) | 1440 - 1470 | Medium |

| C-O-C (Ether) | Symmetric Stretching | ~850 | Medium |

| C-N (Lactam) | Stretching | 1200 - 1350 | Medium |

| Pyrrolidinone Ring | Ring Breathing/Deformation | 800 - 1000 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule like this compound, determining its absolute configuration (R or S) is crucial. X-ray crystallography, particularly using anomalous dispersion effects, can unambiguously establish the absolute stereochemistry of a molecule in the crystalline state. This technique is the gold standard for assigning the configuration of chiral centers, which is essential for understanding its biological activity and ensuring stereochemical purity.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. researchgate.net This includes a detailed analysis of intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the crystal's stability, polymorphism, and physical properties. mdpi.com

In the case of this compound, the lactam functional group is capable of forming strong intermolecular hydrogen bonds. Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This would likely lead to the formation of well-defined supramolecular structures, such as chains or dimers, in the solid state. mdpi.com The methoxymethyl group could also participate in weaker C-H···O interactions. Understanding this packing arrangement is critical for controlling the solid-state properties of the compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of stereoisomers, which is a critical aspect of chemical and pharmaceutical research. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position of the pyrrolidinone ring, chiroptical techniques would be the definitive methods for assigning its (R) or (S) configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are directly related to the spatial arrangement of atoms around the chromophore.

For this compound, the lactam carbonyl group (-C=O) would serve as the primary chromophore. The sign and magnitude of the Cotton effect associated with the n → π* electronic transition of this carbonyl group would be highly sensitive to the stereochemistry at the adjacent C3 position. A positive Cotton effect would be expected for one enantiomer, while a negative Cotton effect of equal magnitude would be observed for the other.

Hypothetical CD Data for this compound Enantiomers

| Enantiomer | Expected Wavelength of n → π* Transition (nm) | Expected Sign of Cotton Effect |

| (R)-3-(Methoxymethyl)pyrrolidin-2-one | ~220 | Positive or Negative |

| (S)-3-(Methoxymethyl)pyrrolidin-2-one | ~220 | Opposite to (R)-enantiomer |

Note: The actual sign of the Cotton effect would need to be determined either by comparison to a standard of known configuration or through quantum chemical calculations.

Detailed research findings from a CD spectroscopic analysis would involve dissolving the enantiomerically pure compound in a suitable solvent (e.g., methanol or acetonitrile) and recording the spectrum. The position (λmax), sign, and intensity (Δε) of the observed Cotton effect would provide definitive proof of the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum is a plot of this specific rotation versus wavelength. Similar to CD spectroscopy, ORD spectra of chiral molecules exhibit characteristic peaks and troughs, also referred to as Cotton effects, in the vicinity of an absorption band of a chromophore. researchgate.net

The relationship between CD and ORD is intimate; the CD spectrum represents the absorptive component and the ORD spectrum the dispersive component of the Cotton effect. The two are mathematically interconvertible through the Kronig-Kramers transforms.

For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths far from the carbonyl absorption band and a Cotton effect (a peak followed by a trough or vice versa) at wavelengths near the n → π* transition. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

Hypothetical ORD Data for this compound Enantiomers

| Enantiomer | Feature | Wavelength (nm) | Specific Rotation (°) |

| (R)-3-(Methoxymethyl)pyrrolidin-2-one | Peak | ~230 | Positive |

| Trough | ~210 | Negative | |

| (S)-3-(Methoxymethyl)pyrrolidin-2-one | Trough | ~230 | Negative |

| Peak | ~210 | Positive |

Note: This table represents a hypothetical positive Cotton effect for the (R)-enantiomer. The actual observed spectrum would determine the true nature of the curve.

In the absence of published experimental data, the detailed research findings for the ORD analysis of this compound remain speculative. A thorough investigation would involve measuring the specific rotation at various wavelengths, particularly around the absorption maximum of the lactam chromophore, to fully characterize the Cotton effect and unambiguously assign the absolute configuration of a given enantiomer.

Computational and Theoretical Investigations of 3 Methoxymethyl Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the atomic and subatomic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3-(Methoxymethyl)pyrrolidin-2-one, a DFT study would typically involve calculating the ground state electronic energy by solving the Kohn-Sham equations. This approach would yield crucial information about the molecule's geometry, vibrational frequencies, and electronic properties.

A hypothetical DFT study on this compound could generate the data presented in Table 1.

Table 1: Hypothetical Ground State Properties of this compound Calculated with DFT (Note: This data is illustrative and not based on actual experimental or computational results.)

| Property | Calculated Value | Units |

| Total Energy | -552.XXX | Hartrees |

| Dipole Moment | 3.XXX | Debye |

| HOMO Energy | -0.2XX | Hartrees |

| LUMO Energy | 0.0XX | Hartrees |

| HOMO-LUMO Gap | 0.2XX | Hartrees |

Molecular Orbital Analysis and Frontier Orbital Theory

Understanding the distribution and energies of the molecular orbitals (MOs) is key to predicting a molecule's chemical behavior. A computational analysis of this compound would involve visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pyrrolidinone ring and the methoxymethyl substituent means that this compound can exist in multiple conformations. Mapping the energy landscape associated with these different spatial arrangements is crucial for understanding its behavior in solution and its potential interactions with biological targets or other reactants.

Potential Energy Surface Scans

To explore the conformational space, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the molecule—for instance, the torsion angles associated with the C-C bond connecting the methoxymethyl group to the pyrrolidinone ring and the C-O bond of the methoxy (B1213986) group—and calculating the energy at each step. This process would identify the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

Molecular Dynamics Simulations for Conformational Sampling

While PES scans provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of conformational behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics on a potential energy surface typically calculated using quantum mechanics (QM/MM) or a force field, one could observe the conformational transitions of this compound in a simulated environment, such as in a solvent. This would provide insights into the relative populations of different conformers at a given temperature and the timescales of their interconversion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, which helps in understanding the detailed mechanism. This involves identifying all relevant stationary points, including reactants, products, intermediates, and transition states.

A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Modern computational methods, particularly Density Functional Theory (DFT), are employed to locate these saddle points on the potential energy surface. semanticscholar.org For a proposed reaction involving a pyrrolidinone derivative, the geometries of reactants and products are first optimized. Subsequently, various algorithms can be used to find the transition state connecting them. The nature of the located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org

Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. psu.edumdpi.com An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants and products. emich.eduresearchgate.net This analysis confirms that the identified transition state is indeed the correct one for the reaction under investigation. For instance, in studies of reactions involving pyrrolidinone enamines, IRC calculations have been crucial to confirm that the located transition states correctly link the reactants to the intermediates and products. psu.edu

With the stationary points on the potential energy surface located, it is possible to calculate important kinetic and thermodynamic parameters for a reaction. The energy difference between the reactants and the transition state provides the activation energy (Ea), a critical parameter for determining the reaction rate. The energy difference between the reactants and products gives the reaction energy (ΔEr). These calculations are often performed using high-level theoretical methods to ensure accuracy. researchgate.net

Computational studies on related N-methyl-2-pyrrolidinone (NMP) reactions have demonstrated the utility of these predictions. For example, in the reaction of NMP with carbon disulfide, DFT calculations were used to determine the activation energies and rate constants for different proposed pathways. researchgate.net Such studies can reveal which reaction pathway is more favorable under specific conditions. researchgate.net

Below is a representative table illustrating the kind of data that can be generated from such computational studies on a hypothetical reaction of a pyrrolidinone derivative.

Table 1: Calculated Activation and Reaction Energies for a Hypothetical Reaction of a Pyrrolidinone Derivative.

| Reaction Pathway | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|---|

| Pathway A | B3LYP/6-31G | 25.4 | -15.2 |

| Pathway B | B3LYP/6-31G | 32.1 | -10.8 |

| Pathway A | M06-2X/6-311+G | 22.8 | -16.5 |

| Pathway B | M06-2X/6-311+G | 29.5 | -11.7 |

This table is illustrative and based on typical values found in computational studies of related systems. The data does not represent experimentally determined values for this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of molecules with a high degree of accuracy, which is invaluable for structure confirmation and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. plos.org These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). plos.org

Recent studies on heterocyclic benzoxazole-pyrrolidin-2-one derivatives have shown a strong correlation between experimental and predicted NMR chemical shifts, with correlation coefficients often exceeding 98%. arabjchem.org Such computational predictions can aid in the assignment of complex spectra and in the stereochemical analysis of molecules. researchgate.net

The following table provides a hypothetical comparison between predicted and experimental NMR chemical shifts for a 3-substituted pyrrolidin-2-one, illustrating the typical accuracy of such predictions.

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for a 3-Substituted Pyrrolidin-2-one Derivative.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (C=O) | 178.5 | 175.8 | - | - |

| C3 | 45.2 | 42.2 | 2.65 | 2.59 |

| C4 | 30.1 | 31.3 | 2.10 | 2.05 |

| C5 | 49.8 | 48.1 | 3.30 | 3.21 |

This table is for illustrative purposes. The data is based on representative values from studies on related pyrrolidinone structures and does not reflect actual data for this compound. scielo.org.co

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. plos.org These simulated spectra can be used to assign the peaks in an experimental spectrum to specific vibrational motions of the molecule. For example, the characteristic C=O stretching frequency in pyrrolidinones can be accurately predicted.

A representative table of calculated vibrational frequencies for a model pyrrolidinone is shown below.

Table 3: Selected Calculated Vibrational Frequencies for a Model Pyrrolidinone Compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | Medium |

| C-H Stretch (asymmetric) | 3010 | 2890 | Strong |

| C-H Stretch (symmetric) | 2950 | 2832 | Strong |

| C=O Stretch | 1725 | 1656 | Very Strong |

| CH₂ Scissoring | 1460 | 1391 | Medium |

This table is illustrative and presents typical data from computational studies on related lactams. It does not represent specific data for this compound.

Structure-Reactivity Relationship Predictions

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships (QSAR). numberanalytics.com By calculating various molecular descriptors for a series of related compounds, it is possible to build models that correlate these properties with their observed chemical reactivity or biological activity. nih.govnih.gov

For pyrrolidinone derivatives, properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and various atomic charges can be calculated. arabjchem.org The HOMO-LUMO energy gap, for instance, is often a good indicator of chemical reactivity. numberanalytics.com A smaller gap generally suggests that the molecule is more reactive.

In the context of drug design, computational studies can predict how modifications to the structure of a molecule like this compound, such as changing substituents, would affect its interaction with a biological target. For example, docking simulations can predict the binding affinity of a molecule to a protein's active site, guiding the synthesis of more potent analogues. nih.gov These predictive capabilities are crucial in fields like medicinal chemistry for the rational design of new therapeutic agents. nih.gov

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role in the Preparation of Advanced Pharmaceutical Intermediates

The pyrrolidinone ring is a common structural motif in a wide array of biologically active compounds, making 3-(methoxymethyl)pyrrolidin-2-one a key intermediate in pharmaceutical research and development. nih.govsynchemia.com Its unique structure allows for the synthesis of complex molecules with high stereochemical control, which is crucial for their therapeutic efficacy.

The pyrrolidinone nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, thus serving as a basis for the development of a wide range of therapeutic agents. nih.gov The pyrrolidine (B122466) ring's three-dimensional structure, a result of its sp³-hybridized carbon atoms and non-planar "pseudorotation," allows for a thorough exploration of pharmacophore space. nih.gov This structural complexity is a key factor in the clinical success of new bioactive molecules. The pyrrolidine scaffold appears in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov

The versatility of the pyrrolidinone core is further enhanced by the potential for substitution at various positions around the ring, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov For instance, derivatives of pyrrolidinone have been synthesized and evaluated for a variety of therapeutic applications, including as anticonvulsants, antinociceptives, and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

The chiral nature of this compound and its derivatives makes them invaluable in asymmetric synthesis, where precise control of stereochemistry is paramount. Chiral pyrrolidine-based auxiliaries are widely used to induce stereoselectivity in a variety of chemical transformations.

One notable example is the use of (S)-N-allyl-2-(methoxymethyl)pyrrolidine in a zwitterionic aza-Claisen rearrangement to produce α-fluoro-γ-vinylamides with excellent diastereoselectivity (99% de). beilstein-journals.org The stereochemical outcome of this reaction is directed by the coordination of a Lewis acid to the ether oxygen of the methoxymethyl group. beilstein-journals.org These α-fluoroamide products can be further converted into α-fluoro-γ-lactones, which are valuable synthetic intermediates. beilstein-journals.org

Another application is in the Diels-Alder reaction, where 3-[(S)-2-(methoxymethyl)pyrrolidin-1-yl]-1,3-butadiene reacts with 2-aryl-1-nitroethenes to yield 4-nitrocyclohexanones with high enantiomeric purities (95-99% ee) and diastereoselectivities (75-95% ds). researchgate.net This demonstrates the effectiveness of the chiral pyrrolidine auxiliary in controlling the stereochemistry of the cycloaddition.

The SAMP/RAMP hydrazone methodology, which utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), is another powerful tool for asymmetric synthesis. This method has been employed in the α-alkylation of 2,2-dimethyl-1,3-dioxan-5-one (B43941) to produce chiral keto diols with high stereoselectivity, which are versatile C3 building blocks in organic synthesis. researchgate.net

The following table summarizes selected stereoselective reactions where pyrrolidine derivatives with a methoxymethyl group have been used to control stereochemistry:

| Reaction Type | Chiral Auxiliary | Product | Stereoselectivity |

| Zwitterionic aza-Claisen rearrangement | (S)-N-allyl-2-(methoxymethyl)pyrrolidine | N-(α-fluoro-γ-vinylamide)pyrrolidine | 99% de |

| Diels-Alder reaction | 3-[(S)-2-(methoxymethyl)pyrrolidin-1-yl]-1,3-butadiene | 4-Nitrocyclohexanones | 95-99% ee, 75-95% ds |

| SAMP/RAMP hydrazone alkylation | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral keto diols | High |

Contributions to Natural Product Synthesis

The pyrrolidinone scaffold is a key structural element in numerous natural products, particularly alkaloids. While direct total syntheses employing this compound are not extensively documented, the use of similar pyrrolidinone-containing building blocks is a common strategy in the synthesis of these complex molecules. For example, a 3-(nitrocyclohex-1-enyl)pyrrolidin-2-one derivative is a key intermediate in one of the synthetic routes to the hexahydropyrrolo[2,3-b]indole (HPI) core, which is found in a variety of natural products. ub.edu

The synthesis of complex polyketide natural products, such as those in the ansamycin (B12435341) family, also relies on chiral building blocks where pyrrolidine derivatives could play a role in establishing stereocenters. uni-muenchen.de The principles of stereocontrol demonstrated with chiral pyrrolidine auxiliaries are directly applicable to the challenges encountered in natural product synthesis. acs.orgtib.eu

Utilization in Agrochemical Intermediate Production

Pyrrolidone derivatives are also important intermediates in the synthesis of agrochemicals. atamanchemicals.com For instance, N-substituted pyrrolidones have been investigated for their ability to promote the penetration of agrochemical active agents. google.com The synthesis of the systemic fungicide fenpropimorph (B1672530) has been achieved with high stereocontrol using a chiral pyrrolidine derivative related to this compound.

Application in Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound and its derivatives serve as intermediates in the production of various specialty chemicals. These include monomers for polymers, components of specialty inks, and building blocks for other complex organic molecules. atamanchemicals.com The pyrrolidinone structure can impart desirable properties such as polarity and solvency, making it a useful component in materials science applications. For example, N-ethylpyrrolidone, a related compound, is used as a solvent for resins and in the manufacturing of printed circuit boards. atamanchemicals.com

Development of Novel Ligands or Catalysts Derived from Pyrrolidinone Scaffolds

The chiral nature of this compound and its derivatives makes them excellent candidates for the development of novel ligands and catalysts for asymmetric synthesis. nih.gov Chiral ligands derived from the pyrrolidine scaffold have been successfully employed in a range of metal-catalyzed reactions.

For example, chiral aminophosphine (B1255530) ligands prepared from (S)-prolinol, a reduction product of proline, have been used in palladium-catalyzed asymmetric allylic alkylation, achieving up to 98% ee. The introduction of a silyloxymethyl group on the pyrrolidine backbone was found to have a significant effect on the enantioselectivity.

Derivatives of (S)-{[2-(methoxymethyl)pyrrolidin-1-yl]methyl}ferrocene have been synthesized and investigated as planar chiral ligands. acs.org Additionally, chiral 1,2-disubstituted ferrocenyl amino alcohols, which can be derived from chiral pyrrolidines, have been shown to be effective catalysts for the enantioselective addition of dialkylzincs to aldehydes. acs.org

The following table provides examples of catalyst systems derived from or related to the this compound scaffold and their applications:

| Catalyst/Ligand Type | Application |

| Chiral aminophosphine ligands from (S)-prolinol | Palladium-catalyzed asymmetric allylic alkylation |

| (S)-{[2-(Methoxymethyl)pyrrolidin-1-yl]methyl}ferrocene derivatives | Planar chiral ligands |

| Chiral 1,2-disubstituted ferrocenyl amino alcohols | Catalytic enantioselective addition of dialkylzincs to aldehydes |

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of pyrrolidin-2-one derivatives has traditionally been a focal point of organic chemistry. vjol.info.vn Modern synthetic efforts are geared towards efficiency, sustainability, and molecular diversity.

Recent advancements in the synthesis of pyrrolidin-2-ones include multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. vjol.info.vnresearchgate.net These reactions are often performed using environmentally friendly solvents like ethanol (B145695) and can be catalyzed by green additives such as citric acid. vjol.info.vn Another innovative approach involves the use of supramolecular catalysts, like β-cyclodextrin, in water-ethanol mixtures to facilitate the eco-friendly synthesis of substituted pyrrolidin-2-ones. bohrium.com

For the specific synthesis of 3-substituted pyrrolidin-2-ones, a facile method starting from commercially available esters has been developed. This involves α-alkylation with agents like 2-azidoethyl trifluoromethanesulfonate, followed by azide (B81097) reduction and ring closure. arkat-usa.org Furthermore, a selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives, where the reaction selectivity is tuned by the choice of oxidant and additives. rsc.org The development of one-pot syntheses, such as the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, provides a metal-free and operationally simple route to functionalized pyrrolidinones. acs.org

An asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones has also been reported, highlighting the potential for creating chiral derivatives. mathnet.ruresearchgate.net This method involves the asymmetric Michael addition of malonic esters to α-nitro olefins. mathnet.ru The direct synthesis of 3-substituted pyrrolidines from active methylene (B1212753) compounds, sarcosine, and formaldehyde (B43269) presents another versatile route. researchgate.net

The table below summarizes some of the novel synthetic approaches for pyrrolidinone derivatives.

| Synthetic Approach | Key Features | Starting Materials | Reference(s) |

| Multicomponent Reaction (MCR) | Eco-friendly solvent, green catalyst | Amine, aldehyde, diethyl acetylenedicarboxylate | vjol.info.vn |

| Supramolecular Catalysis | Metal-free, eco-benign catalyst, room temperature | Aldehydes, amines, dimethylacetylenedicarboxylate | bohrium.com |

| From Esters | Facile, good functional group tolerance | Esters, 2-azidoethyl trifluoromethanesulfonate | arkat-usa.org |

| Ring Contraction of Piperidines | Selective, tunable by oxidant/additive | N-substituted piperidines | rsc.org |

| Smiles-Truce Cascade | Metal-free, one-pot, operationally simple | Arylsulfonamides, cyclopropane diesters | acs.org |

| Asymmetric Synthesis | Enantioselective | α-nitro olefins, dimethyl malonate, prenyl halides | mathnet.ru |

| From Active Methylene Compounds | Mild conditions | Active methylene compounds, sarcosine, formaldehyde | researchgate.net |

Exploration of Unprecedented Chemical Transformations

Research into the chemical transformations of the pyrrolidinone scaffold continues to uncover novel reactions and expand its synthetic utility. The pyrrolidinone ring can be functionalized at various positions, allowing for the creation of a diverse range of derivatives. acs.org

One area of exploration is the use of pyrrolidinone derivatives in cascade reactions. For instance, N-substituted piperidines can undergo a domino process involving in situ formation of pyrrolidine-2-carbaldehyde (B1623420), followed by a series of transformations to yield pyrrolidin-2-ones. rsc.org Another novel transformation is the Smiles-Truce aryl transfer, which has been utilized in a one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. acs.org

The reactivity of the 3-position of the pyrrolidin-2-one ring is of particular interest. Substituted 3-hydroxy-3-pyrroline-2-ones can react with aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-diones, which exist in an enamine form stabilized by an intramolecular hydrogen bond. beilstein-journals.org The development of iridium-catalyzed reductive [3 + 2] cycloaddition reactions of amides and conjugated alkenes has provided a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.org

Furthermore, the synthesis of dispirooxindole-β-lactams has been achieved through an optimized one-pot Staudinger ketene-imine cycloaddition, using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as a ketene (B1206846) source. mdpi.com The development of methods for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines also represents a significant advancement. mdpi.com

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and drug discovery are increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). spirochem.compurdue.edu These technologies enable the rapid screening of reaction conditions and the synthesis of large compound libraries, accelerating the pace of research. spirochem.com